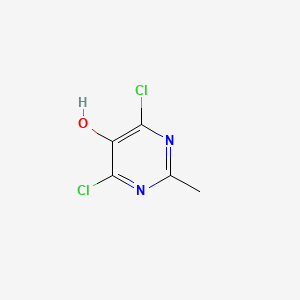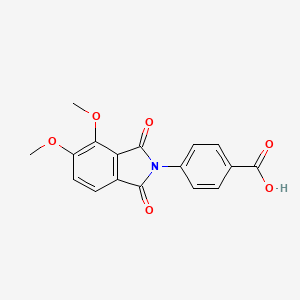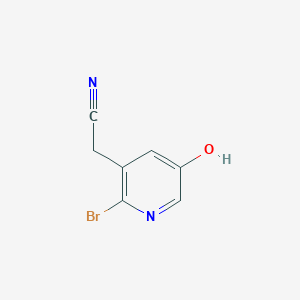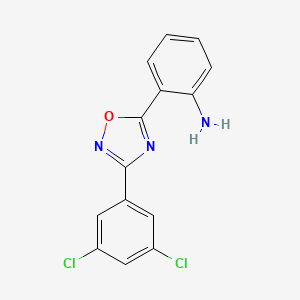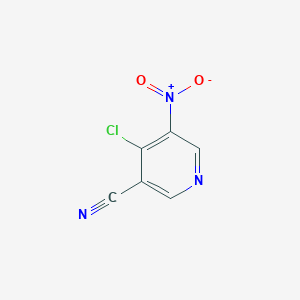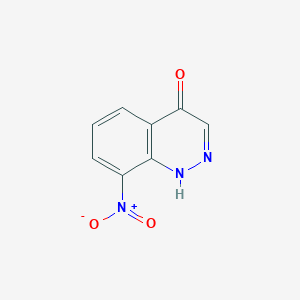![molecular formula C10H20Cl2N2O B15055771 [1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
[1,4'-Bipiperidin]-3-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,4’-Bipiperidin]-3-one dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of piperazine with benzyl chloride in the presence of ethanol and hydrogen chloride . The reaction is carried out at elevated temperatures, followed by cooling and crystallization to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of [1,4’-Bipiperidin]-3-one dihydrochloride involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process includes steps such as mixing, heating, cooling, and crystallization to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[1,4’-Bipiperidin]-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines .
Applications De Recherche Scientifique
[1,4’-Bipiperidin]-3-one dihydrochloride has a wide range of applications in scientific research:
Biology: It serves as an intercalating agent in biological studies.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of synthetic cation transporters and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [1,4’-Bipiperidin]-3-one dihydrochloride involves its ability to intercalate between molecular structures. This intercalation can disrupt normal molecular interactions, leading to various biological and chemical effects. The compound targets specific molecular pathways, including hydrogen bond networks, which can alter the dimensionality and functionality of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipiperidine dihydrochloride: Similar in structure but differs in its specific applications and properties.
1,3’-Bipiperidin-4-ol dihydrochloride: Another related compound with different functional groups and uses.
Uniqueness
[1,4’-Bipiperidin]-3-one dihydrochloride is unique due to its specific intercalating properties and its ability to form stable hydrogen bond networks. This makes it particularly useful in the synthesis of complex organic and inorganic compounds .
Propriétés
Formule moléculaire |
C10H20Cl2N2O |
|---|---|
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
1-piperidin-4-ylpiperidin-3-one;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c13-10-2-1-7-12(8-10)9-3-5-11-6-4-9;;/h9,11H,1-8H2;2*1H |
Clé InChI |
GNGSNZHFSCPIQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CN(C1)C2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


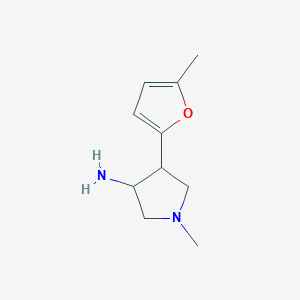
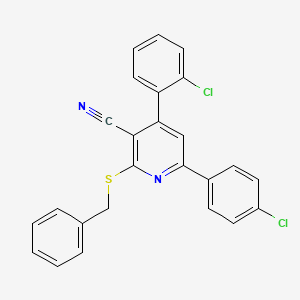
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)

![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)
